molecular formula C6H4N2O B1592082 2-Cyano-5-hydroxypyridine CAS No. 86869-14-9

2-Cyano-5-hydroxypyridine

Cat. No. B1592082
Key on ui cas rn: 86869-14-9
M. Wt: 120.11 g/mol
InChI Key: YUEKWNYGXNDQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093273B2

Procedure details

In a 100 mL round-bottomed flask fitted with condenser and magnetic stirrer were placed 5-amino-2-cyano pyridine (1.0 g, 8.38 mmol), conc. H2SO4 (4.2 mL), water (15 mL) and the mixture was cooled to 0° C. A solution of NaNO2 (636 mg, 9.22 mmol) in water (5.7 mL) was added slowly at 0° C. Then the reaction mixture was stirred for 30 min at 0° C. The reaction mixture was poured into a boiling mixture of water (11 mL) and H2SO4 (1 mL) and stirred for 30 min. The mixture was cooled and extracted with EtOAc. The organic layer was washed with water, dried and concentrated to give 2-cyano-5-hydroxy pyridine (900 mg, 89%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
636 mg
Type
reactant
Reaction Step Three
Name
Quantity
5.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[OH:10]S(O)(=O)=O.N([O-])=O.[Na+]>O>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:10])=[CH:7][N:6]=1)#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
636 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5.7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 mL round-bottomed flask fitted with condenser and magnetic stirrer
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=NC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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